molecular formula C10H13NO2 B8737900 Bicyclo[2.2.2]octane-2,3-dicarboximide

Bicyclo[2.2.2]octane-2,3-dicarboximide

Cat. No. B8737900
M. Wt: 179.22 g/mol
InChI Key: GZCMBOIXKWSTSJ-UHFFFAOYSA-N
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Patent
US04937249

Procedure details

A solution of bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride (3 g; 16.6 mmol) in tetrahydrofuran (9 ml) was dropwise added to a mixture of 29% aqueous ammonia (6 g; 83 mmol) and water (18 ml) while ice-cooling, and the resultant mixture was heated. After removal of the solvent by distillation under an ordinary pressure, acetic anhydride (10 ml) was added thereto, followed by refluxing for 30 minutes. The solvent was removed by distillation under reduced pressure, and the residue was combined with toluene (24 ml) and heated to dissolve. After cooling, the precipitated crystals were collected by filtration to give the objective compound. M.P., 199 -200° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]1[C:9](O[C:12](=[O:13])[CH:2]21)=[O:10].[NH3:14].O>O1CCCC1>[CH:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]1[C:9](=[O:10])[NH:14][C:12](=[O:13])[CH:2]21

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C12C3C(C(CC1)CC2)C(=O)OC3=O
Name
Quantity
6 g
Type
reactant
Smiles
N
Name
Quantity
18 mL
Type
reactant
Smiles
O
Name
Quantity
9 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation under an ordinary pressure, acetic anhydride (10 ml)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
heated to dissolve
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
to give the objective compound
CUSTOM
Type
CUSTOM
Details
M.P., 199 -200° C.

Outcomes

Product
Name
Type
Smiles
C12C3C(C(CC1)CC2)C(NC3=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.